molecular formula C10H10N2O B3213753 (2-Aminoquinolin-4-yl)methanol CAS No. 1126424-70-1

(2-Aminoquinolin-4-yl)methanol

Cat. No.: B3213753
CAS No.: 1126424-70-1
M. Wt: 174.20 g/mol
InChI Key: JJIMUFJFSKVPES-UHFFFAOYSA-N
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Description

(2-Aminoquinolin-4-yl)methanol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring with an amino group at the second position and a hydroxymethyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoquinolin-4-yl)methanol typically involves the reaction of 2-aminoquinoline with formaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-4-carboxaldehyde or quinoline-4-carboxylic acid.

    Reduction: The compound can be reduced to form (2-aminoquinolin-4-yl)methane.

    Substitution: The amino group at the second position can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride.

Major Products:

    Oxidation: Quinoline-4-carboxaldehyde, Quinoline-4-carboxylic acid.

    Reduction: (2-Aminoquinolin-4-yl)methane.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(2-Aminoquinolin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex quinoline derivatives.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2-Aminoquinolin-4-yl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

  • Quinoline-4-carboxaldehyde
  • Quinoline-4-carboxylic acid
  • (2-Aminoquinolin-4-yl)methane

Comparison: (2-Aminoquinolin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its structural properties make it a valuable intermediate in the synthesis of more complex quinoline derivatives.

Properties

IUPAC Name

(2-aminoquinolin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-5,13H,6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIMUFJFSKVPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310233
Record name 2-Amino-4-quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126424-70-1
Record name 2-Amino-4-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126424-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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